molecular formula C14H18F2N2O2 B12452262 (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide

(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide

Cat. No.: B12452262
M. Wt: 284.30 g/mol
InChI Key: OFKPXJUKSJGPKZ-CMPLNLGQSA-N
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Description

(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, including the introduction of the difluoro and hydroxy groups, as well as the formation of the piperidine ring. Common reagents used in these reactions may include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of the difluoro groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the difluoro groups could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    (4R)-3,3-Difluoro-4-hydroxy-N-((S)-1-phenylethyl)piperidine-1-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of the difluoro, hydroxy, and N-((S)-1-phenylethyl) groups in this compound imparts distinct chemical and biological properties. These features may enhance its stability, bioavailability, and specificity for certain biological targets compared to similar compounds.

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

(4R)-3,3-difluoro-4-hydroxy-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide

InChI

InChI=1S/C14H18F2N2O2/c1-10(11-5-3-2-4-6-11)17-13(20)18-8-7-12(19)14(15,16)9-18/h2-6,10,12,19H,7-9H2,1H3,(H,17,20)/t10-,12+/m0/s1

InChI Key

OFKPXJUKSJGPKZ-CMPLNLGQSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)N2CC[C@H](C(C2)(F)F)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2CCC(C(C2)(F)F)O

Origin of Product

United States

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